2-(2-BROMO-4-METHOXYPHENOXY)-N'-[(3E)-7-METHYL-5-NITRO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]ACETOHYDRAZIDE
Overview
Description
2-(2-Bromo-4-methoxyphenoxy)-N’-[(3E)-7-methyl-5-nitro-2-oxo-2,3-dihydro-1H-indol-3-ylidene]acetohydrazide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a bromo-methoxyphenoxy group and an indolylidene acetohydrazide moiety. The presence of these functional groups makes it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromo-4-methoxyphenoxy)-N’-[(3E)-7-methyl-5-nitro-2-oxo-2,3-dihydro-1H-indol-3-ylidene]acetohydrazide typically involves multiple steps. One common approach is to start with the preparation of 2-bromo-4-methoxyphenol, which is then reacted with chloroacetyl chloride to form 2-(2-bromo-4-methoxyphenoxy)acetyl chloride. This intermediate is then reacted with hydrazine hydrate to yield 2-(2-bromo-4-methoxyphenoxy)acetohydrazide. The final step involves the condensation of this intermediate with 7-methyl-5-nitro-2-oxo-2,3-dihydro-1H-indole-3-carbaldehyde under acidic conditions to form the target compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general principles of organic synthesis, such as maintaining reaction conditions, using appropriate solvents, and ensuring purity through recrystallization or chromatography, would apply.
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromo-4-methoxyphenoxy)-N’-[(3E)-7-methyl-5-nitro-2-oxo-2,3-dihydro-1H-indol-3-ylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group can be reduced to an amine.
Substitution: The bromo group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield 2-(2-bromo-4-formylphenoxy)-N’-[(3E)-7-methyl-5-nitro-2-oxo-2,3-dihydro-1H-indol-3-ylidene]acetohydrazide.
Scientific Research Applications
2-(2-Bromo-4-methoxyphenoxy)-N’-[(3E)-7-methyl-5-nitro-2-oxo-2,3-dihydro-1H-indol-3-ylidene]acetohydrazide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.
Industry: Its unique structure makes it a candidate for use in the development of novel materials or as a specialty chemical in various industrial processes
Mechanism of Action
The mechanism of action of 2-(2-Bromo-4-methoxyphenoxy)-N’-[(3E)-7-methyl-5-nitro-2-oxo-2,3-dihydro-1H-indol-3-ylidene]acetohydrazide is not fully understood. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The bromo and nitro groups may play a role in binding to these targets, while the methoxy and indolylidene groups could influence the compound’s overall stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
2-(2-Bromo-4-methoxyphenoxy)acetohydrazide: Lacks the indolylidene moiety, making it less complex.
2-(2-Bromo-4-methylphenoxy)acetohydrazide: Contains a methyl group instead of a methoxy group, which can affect its reactivity and applications.
2-(2-Bromo-4-methoxyphenoxy)-N’-[(3E)-7-methyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]acetohydrazide: Similar structure but lacks the nitro group, which can influence its biological activity.
Uniqueness
The uniqueness of 2-(2-Bromo-4-methoxyphenoxy)-N’-[(3E)-7-methyl-5-nitro-2-oxo-2,3-dihydro-1H-indol-3-ylidene]acetohydrazide lies in its combination of functional groups, which confer specific chemical and biological properties. The presence of both bromo and nitro groups, along with the indolylidene moiety, makes it a versatile compound for various research applications.
Properties
IUPAC Name |
2-(2-bromo-4-methoxyphenoxy)-N-[(2-hydroxy-7-methyl-5-nitro-1H-indol-3-yl)imino]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrN4O6/c1-9-5-10(23(26)27)6-12-16(9)20-18(25)17(12)22-21-15(24)8-29-14-4-3-11(28-2)7-13(14)19/h3-7,20,25H,8H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWFRGGLBQRBVTJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1NC(=C2N=NC(=O)COC3=C(C=C(C=C3)OC)Br)O)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrN4O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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